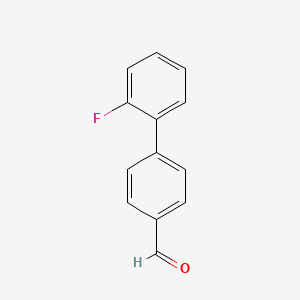

2'-Fluorobiphenyl-4-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-fluorophenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO/c14-13-4-2-1-3-12(13)11-7-5-10(9-15)6-8-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUAVPKGLNUEBHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30362648 | |

| Record name | 2'-Fluorobiphenyl-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57592-42-4 | |

| Record name | 2'-Fluorobiphenyl-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2'-Fluorobiphenyl-4-carbaldehyde: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Fluorobiphenyl-4-carbaldehyde is a fluorinated aromatic aldehyde that serves as a key intermediate in the synthesis of various organic compounds, particularly in the fields of medicinal chemistry and materials science. The presence of the fluorine atom in the 2'-position of the biphenyl system significantly influences the molecule's electronic properties, conformation, and metabolic stability, making it a valuable building block for the development of novel pharmaceuticals and functional materials. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound.

Chemical and Physical Properties

This compound, with the CAS number 57592-42-4 , is a solid at room temperature.[1] Its fundamental properties are summarized in the table below. While some experimental data is available, certain properties like the boiling point and density are predicted values.

| Property | Value | Reference |

| CAS Number | 57592-42-4 | [1] |

| Molecular Formula | C₁₃H₉FO | [1] |

| Molecular Weight | 200.21 g/mol | [1] |

| Appearance | Off-white to yellow powder/solid | |

| Melting Point | 27-31 °C | |

| Boiling Point | 315.8 ± 30.0 °C (Predicted) | |

| Density | 1.173 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Insoluble in water; Soluble in common organic solvents like alcohols and ethers. |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approximately 7.0-8.2 ppm). The aldehyde proton should appear as a singlet further downfield, typically around 10.0 ppm. The protons on the fluorinated ring will exhibit coupling with the fluorine atom, leading to more complex splitting patterns.

-

¹³C NMR: The carbon NMR spectrum will display signals for the thirteen carbon atoms. The carbonyl carbon of the aldehyde group is expected to be the most downfield signal (around 190-195 ppm). The carbon atom directly bonded to the fluorine will appear as a doublet with a large one-bond C-F coupling constant (¹JCF). Other carbons in the fluorinated ring will show smaller two- and three-bond C-F couplings (²JCF and ³JCF).

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the region of 1690-1715 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic rings will appear in the 1450-1600 cm⁻¹ region. The C-F stretching vibration will likely be observed in the 1100-1250 cm⁻¹ range.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 200. Common fragmentation patterns for aromatic aldehydes include the loss of the formyl radical (-CHO) resulting in a fragment at m/z = 171, and the loss of carbon monoxide (-CO) from the molecular ion.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction involves the coupling of an aryl boronic acid with an aryl halide.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general procedure adapted for the synthesis of this compound.

Materials:

-

4-Bromobenzaldehyde

-

2-Fluorophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzaldehyde (1.0 equivalent), 2-fluorophenylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

-

Add a mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio) to the flask.

-

Bubble argon gas through the solution for 15-20 minutes to degas the reaction mixture.

-

Add the palladium catalyst, such as a pre-mixed solution of palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) in toluene, to the reaction mixture.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete (usually within 2-12 hours), cool the mixture to room temperature.

-

Add water to the reaction mixture and extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Reactivity and Applications

This compound is a versatile intermediate in organic synthesis. The aldehyde functionality can undergo a wide range of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and various condensation and coupling reactions to form more complex molecules.

The strategic placement of the fluorine atom can enhance the biological activity and pharmacokinetic properties of molecules. Fluorine substitution is known to improve metabolic stability by blocking sites of oxidative metabolism, and it can also increase binding affinity to biological targets through favorable electrostatic interactions.

A notable application of this compound is as a precursor in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and their derivatives. For instance, it can be a starting material for the synthesis of analogs of flurbiprofen.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

GHS Hazard Statements (Inferred from related compounds):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements (Inferred from related compounds):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Visualizations

Caption: Synthetic workflow for this compound.

References

2'-Fluorobiphenyl-4-carbaldehyde chemical structure and IUPAC name

An In-depth Technical Guide to 2'-Fluorobiphenyl-4-carbaldehyde

This technical guide provides a comprehensive overview of this compound, including its chemical structure, IUPAC name, physicochemical properties, a representative synthesis protocol, and its relevance in research and development. This document is intended for researchers, scientists, and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.

Chemical Structure and IUPAC Name

This compound is an aromatic organic compound featuring a biphenyl backbone. One phenyl ring is substituted with a fluorine atom at the 2' position, and the other is substituted with a formyl (aldehyde) group at the 4 position.

-

IUPAC Name: 2'-Fluoro-[1,1'-biphenyl]-4-carbaldehyde

-

Synonyms: 2'-Fluorobiphenyl-4-carboxaldehyde

-

CAS Number: 57592-42-4[1]

-

Molecular Formula: C₁₃H₉FO[1]

-

Chemical Structure:

(Note: This is a placeholder for the actual chemical structure image.)

(Note: This is a placeholder for the actual chemical structure image.)

Physicochemical and Spectral Data

The key quantitative data for this compound are summarized in the table below. It is important to note that some data are predicted, and experimental values may vary.

| Property | Value | Reference(s) |

| Molecular Weight | 200.21 g/mol | [1][2] |

| Melting Point | 27-31 °C | [2] |

| Boiling Point | 315.8 ± 30.0 °C (Predicted) | [2] |

| Density | 1.173 ± 0.06 g/cm³ (Predicted) | [2] |

| Flash Point | >230 °C | [2][3] |

Spectral Analysis

-

¹H NMR: The spectrum is expected to show complex multiplets in the aromatic region (approx. 7.0-8.0 ppm) and a characteristic singlet for the aldehyde proton at a downfield shift (approx. 9.9-10.1 ppm).

-

¹³C NMR: The spectrum would display signals for aromatic carbons, with the carbon of the aldehyde group appearing significantly downfield (approx. 190-193 ppm). Carbon atoms bonded to fluorine will show coupling (C-F coupling).

-

IR Spectroscopy: Key absorption bands would include a strong C=O stretching vibration for the aldehyde (approx. 1700 cm⁻¹) and C-F stretching vibrations.

Synthesis of this compound

This compound is commonly synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5] This reaction creates the biphenyl structure by forming a carbon-carbon bond between an aryl halide and an arylboronic acid.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general method for the synthesis of this compound from 4-bromobenzaldehyde and (2-fluorophenyl)boronic acid.[6][7]

Materials:

-

4-bromobenzaldehyde

-

(2-fluorophenyl)boronic acid

-

Palladium(II) acetate [Pd(OAc)₂]

-

Triphenylphosphine [P(Ph)₃]

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 4-bromobenzaldehyde (1.0 eq), (2-fluorophenyl)boronic acid (1.2 eq), palladium(II) acetate (0.03 eq), and triphenylphosphine (0.06 eq).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent and Base Addition: Add degassed toluene and a 2 M aqueous solution of sodium carbonate (2.0 eq).

-

Reaction Execution: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate to dilute the mixture and transfer it to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with deionized water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure this compound.

Experimental Workflow and Logical Diagrams

The following diagrams illustrate the logical flow of the synthesis and a potential application pathway for this compound.

Caption: Suzuki-Miyaura synthesis workflow for this compound.

Caption: Logical pathway from this compound to an API.

Applications in Research and Drug Development

This compound serves as a valuable building block in organic synthesis. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of derivative molecules, making it a desirable moiety in drug design.[8] The aldehyde group is a versatile functional handle that can be readily converted into other groups, such as carboxylic acids, alcohols, or amines, allowing for the construction of more complex molecular architectures.

Specifically, this compound is a key intermediate for synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active compounds. For example, it can be a precursor in the synthesis of derivatives of flurbiprofen.[2] Its structural motif is found in various compounds investigated for applications in medicinal chemistry and materials science.

References

- 1. This compound | 57592-42-4 [chemicalbook.com]

- 2. 2-FLUOROBIPHENYL-4-CARBOXALDEHYDE 97 Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. chemwhat.com [chemwhat.com]

- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to 4-(2-Fluorophenyl)benzaldehyde: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2-Fluorophenyl)benzaldehyde, a fluorinated biphenyl aldehyde of significant interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific isomer, this document outlines a robust, plausible synthetic route via the Suzuki-Miyaura cross-coupling reaction, complete with a detailed experimental protocol and workflow visualization. Furthermore, predicted physicochemical and spectral properties are presented to guide researchers in its handling and characterization. This guide also discusses the potential applications of 4-(2-Fluorophenyl)benzaldehyde based on the known utility of related fluorinated biphenyl compounds in drug discovery and organic synthesis.

Introduction

Fluorinated biphenyl scaffolds are privileged structures in medicinal chemistry and materials science. The introduction of fluorine atoms can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. The aldehyde functionality serves as a versatile synthetic handle for the construction of more complex molecular architectures. 4-(2-Fluorophenyl)benzaldehyde, an isomer of the more commonly cited 2-(4-fluorophenyl)benzaldehyde, represents a valuable, yet underexplored, building block for the synthesis of novel compounds with potential therapeutic or material applications. This guide aims to provide a foundational understanding of its synthesis and predicted properties to facilitate its use in research and development.

Synthesis of 4-(2-Fluorophenyl)benzaldehyde

The most versatile and widely employed method for the synthesis of biaryl compounds is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide. For the synthesis of 4-(2-Fluorophenyl)benzaldehyde, two primary Suzuki coupling strategies are viable:

-

Route A: Coupling of 4-formylphenylboronic acid with a 2-halofluorobenzene (e.g., 2-bromofluorobenzene or 2-iodofluorobenzene).

-

Route B: Coupling of 4-bromobenzaldehyde or 4-iodobenzaldehyde with 2-fluorophenylboronic acid.

Both routes are expected to be efficient, and the choice of starting materials may depend on commercial availability and cost. Below is a detailed experimental protocol based on Route B, which is a commonly employed strategy for the synthesis of functionalized biaryls.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of 4-(2-Fluorophenyl)benzaldehyde from 4-bromobenzaldehyde and 2-fluorophenylboronic acid.

Materials:

-

4-Bromobenzaldehyde

-

2-Fluorophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water (degassed)

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzaldehyde (1.0 eq), 2-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Catalyst Preparation: In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a minimal amount of toluene.

-

Reaction Mixture: Add the catalyst solution to the reaction flask. Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio) to the reaction flask.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 4-(2-Fluorophenyl)benzaldehyde as a solid.

Experimental Workflow Diagram

Physical and Chemical Properties

| Property | Predicted Value / Information | Reference |

| Molecular Formula | C₁₃H₉FO | - |

| Molecular Weight | 200.21 g/mol | [2] |

| Appearance | Expected to be a white to off-white solid | - |

| Melting Point | Not available. Likely to be a solid at room temperature. | - |

| Boiling Point | Not available. | - |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and sparingly soluble in water. | - |

| CAS Number | Not assigned or not readily found. | - |

Predicted Spectral Data

The following are predicted key characteristics for the spectral analysis of 4-(2-Fluorophenyl)benzaldehyde.

| Technique | Predicted Key Features |

| ¹H NMR | - Aldehyde proton (CHO) singlet between δ 9.8-10.2 ppm.- Aromatic protons in the range of δ 7.0-8.0 ppm, showing complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings. |

| ¹³C NMR | - Carbonyl carbon (C=O) signal around δ 190-195 ppm.- Aromatic carbons in the range of δ 115-165 ppm. The carbon attached to fluorine will show a large C-F coupling constant. |

| ¹⁹F NMR | - A single resonance for the fluorine atom, with its chemical shift influenced by the electronic environment. |

| IR Spectroscopy | - A strong C=O stretching vibration for the aldehyde group around 1700 cm⁻¹.- C-F stretching vibration in the range of 1100-1300 cm⁻¹.- C-H stretching vibrations for the aromatic rings around 3000-3100 cm⁻¹. |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 200.0637.- Fragmentation pattern likely to show loss of the formyl group (-CHO) and potentially the fluorine atom. |

Chemical Reactivity and Potential Applications

The chemical reactivity of 4-(2-Fluorophenyl)benzaldehyde is dictated by its two primary functional groups: the aldehyde and the fluorinated biphenyl system.

-

Aldehyde Group: The aldehyde functionality is a versatile handle for a wide range of chemical transformations, including:

-

Oxidation to the corresponding carboxylic acid.

-

Reduction to the benzyl alcohol.

-

Nucleophilic addition reactions (e.g., Grignard reactions, Wittig olefination).

-

Condensation reactions to form Schiff bases, imines, and other heterocyclic systems.[3]

-

-

Fluorinated Biphenyl System: The biphenyl core provides a rigid scaffold, while the fluorine atom can influence intermolecular interactions and metabolic stability.

Given these reactive sites, 4-(2-Fluorophenyl)benzaldehyde is a promising starting material for the synthesis of:

-

Pharmaceutical Intermediates: Many drugs and clinical candidates contain fluorinated biphenyl moieties. The ability to further elaborate the aldehyde group makes this compound a valuable precursor for the synthesis of novel therapeutic agents.

-

Agrochemicals: Similar to pharmaceuticals, the incorporation of fluorine can enhance the efficacy and selectivity of agrochemicals.

-

Organic Materials: Biphenyl derivatives are often used in the development of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials. The specific substitution pattern of 4-(2-Fluorophenyl)benzaldehyde could lead to materials with unique photophysical properties.

Logical Relationships in Synthesis and Derivatization

The synthetic utility of 4-(2-Fluorophenyl)benzaldehyde can be visualized as a central hub from which a variety of more complex molecules can be derived.

Conclusion

While direct experimental data for 4-(2-Fluorophenyl)benzaldehyde remains elusive in readily accessible literature, this technical guide provides a solid foundation for its synthesis, characterization, and potential applications. The proposed Suzuki-Miyaura coupling protocol offers a reliable method for its preparation, and the predicted physicochemical and spectral data serve as a valuable reference for researchers. The versatile reactivity of its aldehyde group, combined with the unique properties imparted by the fluorinated biphenyl scaffold, positions 4-(2-Fluorophenyl)benzaldehyde as a promising building block for the development of novel pharmaceuticals, agrochemicals, and advanced materials. Further experimental investigation into this compound is warranted to fully elucidate its properties and unlock its synthetic potential.

References

An In-depth Technical Guide to the Synthesis of 2'-Fluorobiphenyl-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2'-Fluorobiphenyl-4-carbaldehyde, a valuable building block in medicinal chemistry and materials science. The document details the primary synthetic pathway, precursor materials, and a step-by-step experimental protocol based on the well-established Suzuki-Miyaura cross-coupling reaction.

Introduction

This compound is a fluorinated biphenyl derivative of significant interest in the development of pharmaceuticals and advanced organic materials. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. The aldehyde functionality serves as a versatile handle for further chemical modifications. The most common and efficient method for the synthesis of this and similar biphenyl compounds is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Synthesis Pathway and Precursors

The primary and most widely employed synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium(0) complex.

The key precursors for the synthesis of this compound are:

-

4-Formylphenylboronic acid: This compound provides the benzaldehyde moiety of the target molecule. It is a commercially available reagent.

-

1-Bromo-2-fluorobenzene (or 1-Iodo-2-fluorobenzene): This reagent provides the 2-fluorophenyl group. While the iodo-substituted benzene can be more reactive, the bromo-derivative is often more cost-effective and readily available.

The general reaction scheme is depicted below:

Figure 1: General synthesis pathway for this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a detailed experimental protocol for the synthesis of this compound. This procedure is adapted from established methods for Suzuki-Miyaura cross-coupling reactions of similar substrates.

Materials:

-

4-Formylphenylboronic acid

-

1-Bromo-2-fluorobenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water (degassed)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography apparatus

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-formylphenylboronic acid (1.0 eq), 1-bromo-2-fluorobenzene (1.1 eq), and potassium carbonate (2.0 eq).

-

Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Solvent Addition: Add a 3:1 mixture of toluene and ethanol, followed by degassed water (approximately 20% of the total solvent volume).

-

Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.

-

Reaction: Heat the reaction mixture to reflux (typically 80-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound based on typical yields for similar Suzuki-Miyaura coupling reactions.

| Parameter | Expected Value |

| Yield | 75-90% |

| Purity (by GC/HPLC) | >98% |

| Melting Point | Not readily available in searches |

| Appearance | White to off-white solid |

Spectroscopic Data

The following table presents the expected spectroscopic data for this compound based on its chemical structure and data from analogous compounds.

| Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 10.05 (s, 1H, CHO), 7.95 (d, J = 8.0 Hz, 2H, Ar-H), 7.70-7.60 (m, 2H, Ar-H), 7.50-7.40 (m, 1H, Ar-H), 7.35-7.25 (m, 3H, Ar-H). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 192.1 (CHO), 160.5 (d, J = 248 Hz, C-F), 146.0, 138.5, 135.5, 131.0 (d, J = 8 Hz), 130.5, 129.8, 128.9 (d, J = 3 Hz), 124.5 (d, J = 4 Hz), 116.2 (d, J = 22 Hz). |

| Mass Spectrometry (EI) | m/z 200 (M⁺), 199 (M-H)⁺, 171 (M-CHO)⁺. |

| Infrared (IR, KBr) | ν (cm⁻¹) 3060 (Ar C-H), 2830, 2740 (C-H aldehyde), 1700 (C=O aldehyde), 1600, 1480 (Ar C=C), 1220 (C-F). |

Visualizations

The following diagrams illustrate the synthesis workflow and the catalytic cycle of the Suzuki-Miyaura reaction.

Figure 2: Experimental workflow for the synthesis of this compound.

Figure 3: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Spectral Analysis of 2'-Fluorobiphenyl-4-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2'-Fluorobiphenyl-4-carbaldehyde, a key intermediate in various synthetic applications. This document details available Nuclear Magnetic Resonance (NMR) data and outlines the expected characteristics for Infrared (IR) Spectroscopy and Mass Spectrometry (MS). Furthermore, it includes detailed experimental protocols for these analytical techniques and visual workflows to guide researchers in the structural elucidation of this compound.

Data Presentation

The following tables summarize the available and expected spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following NMR data has been reported for this compound.

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (101 MHz, CDCl₃) | ¹⁹F NMR (376 MHz, CDCl₃) |

| Chemical Shift (δ) ppm | Signal | Description |

| 9.97 | s | 1H, Aldehyde |

| 7.98 – 7.85 | m | 2H, Aromatic |

| 7.26 – 7.16 | m | 2H, Aromatic |

s = singlet, d = doublet, m = multiplet, J = coupling constant in Hz

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| ~3050 | Aromatic C-H | Stretch | Medium-Weak |

| ~2850, ~2750 | Aldehyde C-H | Stretch (Fermi resonance) | Weak |

| ~1700 | Aldehyde C=O | Stretch | Strong |

| ~1600, ~1480 | Aromatic C=C | Stretch | Medium-Weak |

| ~1250 | C-F | Stretch | Strong |

Mass Spectrometry (MS) (Predicted)

While an experimental mass spectrum for this compound is not publicly available, the following fragmentation pattern can be predicted based on the structure. The molecular formula is C₁₃H₉FO, with a molecular weight of 200.21 g/mol .

| m/z | Proposed Fragment | Description |

| 200 | [C₁₃H₉FO]⁺ | Molecular Ion (M⁺) |

| 199 | [C₁₃H₈FO]⁺ | Loss of H radical from the aldehyde |

| 171 | [C₁₃H₉O]⁺ | Loss of F radical |

| 171 | [C₁₂H₈F]⁺ | Loss of CHO radical |

| 143 | [C₁₁H₈]⁺ | Loss of F and CHO radicals |

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the solution is free of any particulate matter.

Instrumentation and Data Acquisition:

-

Instrument: A 400 MHz (for ¹H) or 101 MHz (for ¹³C) NMR spectrometer.

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

¹³C NMR: Acquire the spectrum with proton decoupling. A larger number of scans is typically required compared to ¹H NMR. Chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (δ 77.16).

-

¹⁹F NMR: Acquire the spectrum using a fluorine-observe probe. Chemical shifts are reported in ppm relative to an external standard such as CFCl₃ (δ 0.00).

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

Sample Preparation:

-

Place a small amount of solid this compound powder directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Procedure:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place the sample on the crystal and record the sample spectrum.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS) (Electron Ionization - EI)

Sample Preparation:

-

Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

Instrumentation and Data Acquisition:

-

Instrument: A mass spectrometer with an electron ionization (EI) source.

-

Procedure:

-

The sample is vaporized in the ion source.

-

The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions are accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum.

-

Visualization

The following diagrams illustrate the workflow for spectral analysis and the logical process of structural elucidation.

Caption: General workflow for spectroscopic analysis.

Caption: Logical process for structure confirmation.

An In-depth Technical Guide to the Material Safety of 2'-Fluorobiphenyl-4-carbaldehyde

This technical guide provides a comprehensive overview of the material safety data for 2'-Fluorobiphenyl-4-carbaldehyde, designed for researchers, scientists, and professionals in drug development. Due to the limited availability of a complete Material Safety Data Sheet (MSDS) for this specific compound, this document also includes relevant data from closely related compounds to provide a broader understanding of its potential hazards and safe handling procedures.

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | [1,1'-Biphenyl]-4-carboxaldehyde, 2-fluoro- |

| CAS Number | 57592-43-5[1] |

| Molecular Formula | C13H9FO[1][2] |

| Molecular Weight | 200.21 g/mol [1][2] |

| Structure | (A complete structural diagram would be presented here) |

Physical and Chemical Properties

This table summarizes the known physical and chemical properties of this compound and a related isomer, 4'-Fluorobiphenyl-2-carboxaldehyde, for comparison.

| Property | This compound | 4'-Fluorobiphenyl-2-carboxaldehyde |

| Appearance | Off-white to yellow powder[3] | - |

| Melting Point | 27-31 °C (lit.)[1] | - |

| Boiling Point | 315.8±30.0 °C (Predicted)[1] | - |

| Density | 1.173±0.06 g/cm3 (Predicted)[1] | - |

| Flash Point | >230 °C[1] | - |

| Molecular Weight | 200.21[4] | 200.21[4] |

| Molecular Formula | C13 H9 FO[4] | C13 H9 FO[4] |

Hazard Identification and Classification

The following table outlines the hazard classifications for this compound and related fluorinated biphenyl compounds. This comparative data helps in assessing the potential risks associated with this class of chemicals.

| Hazard Classification | This compound[1] | 4'-Fluorobiphenyl-2-carboxaldehyde[4] | 2-Fluorobiphenyl[5] | 4-Fluorobiphenyl[6] |

| Hazard Codes | Xi | - | - | - |

| Risk Statements | 36/37/38 | - | - | - |

| GHS Classification | Not fully classified | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | Acute Tox. 4 (Oral), Skin Corr./Irrit. 2, Eye Dam./Irrit. 1, STOT SE 3 | Skin Corr./Irrit. 2, Eye Dam./Irrit. 2, STOT SE 3 |

| Signal Word | - | Warning | - | Warning |

| Hazard Statements | - | H315, H319, H335 | - | H315, H319, H335 |

Hazard Statement Codes:

-

H302: Harmful if swallowed.[7]

-

H315: Causes skin irritation.[4]

-

H318: Causes serious eye damage.

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

First-Aid Measures

The following protocols are recommended for exposure to this compound and related compounds.

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if you feel unwell.[4] |

| Skin Contact | Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[4] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[4][8] |

Handling and Storage

| Aspect | Protocol |

| Handling | Wash hands thoroughly after handling. Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection.[4][5] |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. Recommended storage temperature is 2-8°C.[1] |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases.[5] |

Exposure Controls and Personal Protection

| Control Parameter | Recommendation |

| Engineering Controls | Use adequate ventilation to keep airborne concentrations low. Ensure that eyewash stations and safety showers are close to the workstation location.[5][9] |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5] |

| Skin Protection | Wear appropriate protective gloves to prevent skin exposure.[9] |

| Respiratory Protection | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.[9] |

Experimental Protocols & Methodologies

Caption: A generalized workflow for chemical safety assessment.

Logical Relationships in Chemical Handling Safety

The following diagram illustrates the logical decision-making process for handling a chemical spill, a critical component of laboratory safety protocols.

Caption: A decision tree for chemical spill response procedures.

References

- 1. 2-FLUOROBIPHENYL-4-CARBOXALDEHYDE 97 Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. This compound | 57592-42-4 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. fishersci.at [fishersci.at]

- 5. fishersci.com [fishersci.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Commercial Suppliers and Synthetic Guide for 2'-Fluorobiphenyl-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers for 2'-Fluorobiphenyl-4-carbaldehyde, a key intermediate in pharmaceutical and materials science research. Additionally, it outlines a detailed, representative experimental protocol for its synthesis via a Suzuki-Miyaura coupling reaction. This document is intended to serve as a valuable resource for researchers and professionals in drug discovery and development.

Commercial Availability

This compound (CAS No. 57592-42-4) is available from a variety of commercial chemical suppliers. The table below summarizes key information from several vendors to facilitate procurement. Please note that pricing and availability are subject to change and should be confirmed directly with the suppliers.

| Supplier | Catalog Number | Purity | Available Quantities |

| ChemUniverse | P96230 | 95% | 100MG |

| ChemicalBook | CB8702548 | N/A | Inquire |

| Amatek Scientific Co. Ltd. | N/A | N/A | Inquire |

| Bide Pharmatech Ltd. | N/A | N/A | Inquire |

| Shanghai Sinch Parmaceuticals Tech. Co. Ltd. | N/A | N/A | Inquire |

| Shanghai YuanYe Biotechnology Co., Ltd. | N/A | N/A | Inquire |

| Zhengzhou Huiju Chemical Co., Ltd. | N/A | N/A | Inquire |

| Chem-Impex (for 4'-Fluorobiphenyl-4-carbaldehyde) | 23373 | ≥ 97% (GC) | 250MG, 1G, 5G, 10G, 25G |

| Sigma-Aldrich (for 4′-Fluorobiphenyl-3-carboxaldehyde) | 164334-74-1 | N/A | 1G |

Synthetic Protocol: Suzuki-Miyaura Coupling

The synthesis of this compound is commonly achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method provides a versatile and efficient route to construct the biaryl scaffold from readily available starting materials.[1][2][3] The following is a representative experimental protocol for the synthesis of this compound.

Reaction Scheme:

A representative reaction scheme for the synthesis of this compound.

Materials and Equipment:

-

4-Formylphenylboronic acid

-

1-Bromo-2-fluorobenzene

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium Carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Deionized Water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Nitrogen or Argon gas inlet

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 4-formylphenylboronic acid (1.2 equivalents), 1-bromo-2-fluorobenzene (1.0 equivalent), and sodium carbonate (2.0 equivalents).

-

Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and water to the flask. The solvent volume should be sufficient to dissolve the reactants upon heating.

-

Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen.

-

Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.02 - 0.05 equivalents), to the reaction mixture under the inert atmosphere.

-

Reaction: Heat the mixture to reflux (typically 80-90 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can then be purified by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent.

-

Characterization: The final product, this compound, should be characterized by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Sourcing and Synthesis Workflow

The following diagram illustrates the general workflow for sourcing and synthesizing this compound for research and development purposes.

A flowchart illustrating the workflow for sourcing and synthesizing this compound.

Applications in Drug Discovery

Fluorinated biphenyl scaffolds are of significant interest in drug discovery. The introduction of a fluorine atom can modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, which can lead to improved pharmacokinetic and pharmacodynamic profiles.[4] this compound serves as a versatile building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). For instance, it is a key precursor for derivatives of flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID).[5][6]

Signaling Pathway Context (Hypothetical)

While a specific signaling pathway directly involving this compound is not established, its derivatives, such as those related to flurbiprofen, are known to inhibit cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. The diagram below provides a simplified, hypothetical representation of where a downstream product of this aldehyde might act.

A simplified diagram of the cyclooxygenase pathway and the potential inhibitory role of a derivative.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 3. rose-hulman.edu [rose-hulman.edu]

- 4. ossila.com [ossila.com]

- 5. 2-FLUOROBIPHENYL-4-CARBOXALDEHYDE 97 Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. mdpi.com [mdpi.com]

The Pivotal Role of Fluorinated Biphenyls in Modern Chemistry: A Technical Review

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, materials science, and agrochemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's steric and electronic properties. This targeted modification can lead to significant improvements in biological activity, metabolic stability, and material performance. Among the various fluorinated scaffolds, the fluorinated biphenyl moiety has emerged as a particularly valuable structural motif. This in-depth technical guide provides a comprehensive literature review of the applications of fluorinated biphenyls, with a focus on their role in drug discovery and materials science. We will delve into their synthesis, structure-activity relationships, and the underlying mechanisms of action, presenting key data in a structured format for researchers, scientists, and drug development professionals.

Fluorinated Biphenyls in Medicinal Chemistry

The introduction of fluorine into biphenyl-containing drug candidates can profoundly impact their pharmacokinetic and pharmacodynamic profiles. Fluorine atoms can alter molecular conformation, pKa, and lipophilicity, and can block sites of metabolic degradation, thereby enhancing drug efficacy and bioavailability.[1][2][3][4]

As Inhibitors of Cytochrome P450 17A1 (CYP17A1) for Prostate Cancer

Prostate cancer is often dependent on androgen signaling for its growth and proliferation.[5][6] The enzyme CYP17A1 is a critical juncture in the androgen biosynthesis pathway, catalyzing both 17α-hydroxylase and 17,20-lyase activities.[7][8][9] Inhibition of CYP17A1 is therefore a key therapeutic strategy for castration-resistant prostate cancer.[10] Fluorinated biphenyls have been successfully developed as potent and selective non-steroidal inhibitors of CYP17A1.[11][12]

The general structure of these inhibitors often involves a biphenyl core that mimics the steroidal backbone of the natural substrates, with one of the phenyl rings substituted with an imidazole or pyridine group that coordinates to the heme iron in the enzyme's active site.[9] Fluorine substitution on the biphenyl rings can enhance binding affinity and improve metabolic stability.[12]

Quantitative Structure-Activity Relationship (QSAR) of Fluorinated Biphenyl CYP17A1 Inhibitors

The following table summarizes the inhibitory activity (IC50) of a series of fluorinated biphenyl methylene imidazole derivatives against human CYP17A1.

| Compound | R1 | R2 | R3 | R4 | IC50 (nM)[12] |

| 1 | H | H | H | H | 250 |

| 2 | F | H | H | H | 205 |

| 3 | H | F | H | H | 131 |

| 4 | H | H | F | H | 186 |

| 5 | H | H | H | F | 223 |

| 6 | F | F | H | H | 350 |

| 7 | H | F | F | H | 155 |

Note: The IC50 values are for the inhibition of human CYP17A1. The position of the substituents on the biphenyl ring influences the inhibitory activity.

Signaling Pathway of CYP17A1 Inhibition

The diagram below illustrates the steroidogenesis pathway and the role of CYP17A1. Fluorinated biphenyl inhibitors block the 17α-hydroxylase and 17,20-lyase activities of CYP17A1, thereby preventing the synthesis of androgens.

Caption: CYP17A1 steroidogenesis pathway and inhibition.

As Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV-1

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical component of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection.[8] They bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its DNA polymerase activity.[13][14][15] Fluorinated biphenyls have been incorporated into various NNRTI scaffolds, such as the diarylpyrimidine (DAPY) class, to improve their potency, metabolic stability, and resistance profile.[16]

The introduction of fluorine atoms on the biphenyl moiety can enhance hydrophobic interactions within the NNRTI binding pocket and block metabolic oxidation, leading to a longer plasma half-life.[16]

Quantitative Structure-Activity Relationship (QSAR) of Fluorinated Biphenyl NNRTIs

The following table presents the anti-HIV-1 activity (EC50) and metabolic stability (t1/2) of a series of fluorinated NH2-biphenyl-diarylpyrimidines.

| Compound | R | Anti-HIV-1 Activity (EC50, nM)[16] | Metabolic Half-life (t1/2, min)[16] |

| JK-4b | 2,6-di-Me | 1.0 | 14.6 |

| 5g | 3-F | 25.3 | - |

| 5h | 3-F, 4'-CN | 7.8 | - |

| 5m | 3-F, 4'-CN | 2.3 | - |

| 5o | 3,5-di-F | 6.5 | - |

| 5t | 3,5-di-F, 4'-CN | 1.8 | 74.52 |

Note: EC50 values are for the inhibition of wild-type HIV-1 (IIIB) in MT-4 cells. The metabolic half-life was determined in human liver microsomes.

Mechanism of HIV-1 Reverse Transcriptase Inhibition by NNRTIs

The diagram below illustrates the process of HIV-1 reverse transcription and the mechanism of action of NNRTIs.

Caption: Mechanism of HIV-1 reverse transcriptase inhibition.

Fluorinated Biphenyls in Materials Science

Fluorinated biphenyls are key components in the formulation of liquid crystal displays (LCDs) due to their unique electro-optical properties. The introduction of fluorine atoms can significantly influence the birefringence, dielectric anisotropy, and viscosity of liquid crystal mixtures.[10]

Physicochemical Properties of Fluorinated Biphenyl Liquid Crystals

The position and number of fluorine substituents on the biphenyl core allow for the precise tuning of the material's properties to meet the demands of various display applications.

The following table summarizes the physical properties of a homologous series of fluorinated biphenyl liquid crystalline compounds.

| Compound | n | Clearing Point (°C) | Dielectric Anisotropy (Δε) | Birefringence (Δn) |

| nCPFFPFFn | 3 | 190.2 | -4.4 | 0.14 |

| 5 | 185.7 | -4.5 | 0.13 | |

| R3CPPFFPFF | - | 109.8 | -5.1 | 0.12 |

Note: These properties are crucial for the performance of liquid crystal displays. n refers to the length of the alkyl chain.

Experimental Protocols

Synthesis of Fluorinated Biphenyls via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the synthesis of biaryl compounds, including fluorinated biphenyls.[2][17] The reaction involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid in the presence of a base.

General Protocol for the Synthesis of 4-Fluoro-4'-methoxybiphenyl:

-

Reaction Setup: To an oven-dried Schlenk flask, add 4-bromo-1-fluorobenzene (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and a palladium catalyst such as Pd(PPh3)4 (0.03 mmol).

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 10 mL).

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature and add water (20 mL). Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 4-fluoro-4'-methoxybiphenyl.

Experimental Workflow for Synthesis and Evaluation

The following diagram outlines a typical workflow for the synthesis and evaluation of fluorinated biphenyl compounds.

Caption: Synthesis and evaluation workflow.

In Vitro Metabolic Stability Assay

The metabolic stability of a compound is a critical parameter in drug discovery, as it influences its in vivo half-life and dosing regimen. The in vitro metabolic stability is often assessed using human liver microsomes (HLM), which are rich in drug-metabolizing enzymes like cytochrome P450s.[5][6][11][18][19]

Protocol for Human Liver Microsome Stability Assay:

-

Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer (pH 7.4), human liver microsomes (e.g., 0.5 mg/mL protein concentration), and the test compound (final concentration, e.g., 1 µM).

-

Pre-incubation: Pre-incubate the mixture at 37 °C for 5 minutes.

-

Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately stop the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate the proteins.

-

Analysis: Analyze the supernatant for the concentration of the parent compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line gives the rate of metabolism, from which the in vitro half-life (t1/2) can be calculated.

Conclusion

Fluorinated biphenyls represent a versatile and powerful scaffold in modern chemistry. Their applications in medicinal chemistry have led to the development of potent and metabolically stable drugs for the treatment of cancer and infectious diseases. In materials science, their unique electro-optical properties are instrumental in the advancement of liquid crystal display technologies. The continued exploration of novel synthetic methodologies and a deeper understanding of the structure-property relationships of fluorinated biphenyls will undoubtedly lead to further innovations in these and other scientific fields. This technical guide provides a solid foundation for researchers and scientists working with these fascinating and impactful molecules.

References

- 1. Stepwise binding of inhibitors to human cytochrome P450 17A1 and rapid kinetics of inhibition of androgen biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. figshare.com [figshare.com]

- 4. researchgate.net [researchgate.net]

- 5. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 6. researchgate.net [researchgate.net]

- 7. HIV-1 reverse transcriptase complex with DNA and nevirapine reveals nonnucleoside inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iapac.org [iapac.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. CYP17A1 inhibitor - Wikipedia [en.wikipedia.org]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. The role of fluorine substitution in biphenyl methylene imidazole-type CYP17 inhibitors for the treatment of prostate carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase [frontiersin.org]

- 15. Biophysical Insights into the Inhibitory Mechanism of Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. bio-protocol.org [bio-protocol.org]

- 19. mercell.com [mercell.com]

Reactivity Profile of the Aldehyde Group in 2'-Fluorobiphenyl-4-carbaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Fluorobiphenyl-4-carbaldehyde is a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals. The presence of the aldehyde group, influenced by the electronic effects of the 2'-fluorobiphenyl moiety, dictates its reactivity. This guide provides a comprehensive overview of the reactivity profile of the aldehyde group in this compound, focusing on its synthesis, oxidation, reduction, and key nucleophilic addition reactions such as the Wittig reaction and Knoevenagel condensation. Detailed experimental protocols, based on established methodologies for aromatic aldehydes, are provided to facilitate its application in research and drug development.

Introduction

The strategic incorporation of fluorine into pharmacologically active molecules is a well-established approach to enhance metabolic stability, binding affinity, and bioavailability. This compound serves as a key building block in this context, with its aldehyde functionality providing a reactive handle for a multitude of chemical transformations. Understanding the reactivity of this aldehyde group is crucial for its effective utilization in the synthesis of complex molecular architectures. This document outlines the expected reactivity of this compound and provides generalized experimental conditions for its key transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 57592-43-5 | [1] |

| Molecular Formula | C₁₃H₉FO | [1] |

| Molecular Weight | 200.21 g/mol | [1] |

| Melting Point | 27-31 °C | [1] |

| Boiling Point | 315.8 ± 30.0 °C (Predicted) | [1] |

| Appearance | Solid | N/A |

Synthesis of this compound

The primary route for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely used for the synthesis of biaryl compounds.

Synthetic Pathway: Suzuki-Miyaura Coupling

The synthesis involves the palladium-catalyzed coupling of 4-formylphenylboronic acid with 1-bromo-2-fluorobenzene.

Caption: Synthetic route to this compound via Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

-

To a degassed solution of 4-formylphenylboronic acid (1.2 equivalents) and 1-bromo-2-fluorobenzene (1.0 equivalent) in a 3:1 mixture of toluene and water, add potassium carbonate (2.0 equivalents) and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

-

Heat the mixture to reflux (approximately 90-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Reactivity of the Aldehyde Group

The aldehyde group in this compound is susceptible to a range of transformations, including oxidation, reduction, and nucleophilic addition. The electronic nature of the 2'-fluorobiphenyl substituent, being weakly electron-withdrawing, influences the electrophilicity of the carbonyl carbon.

Oxidation to Carboxylic Acid

The aldehyde can be readily oxidized to the corresponding carboxylic acid, (2-fluoro-1,1'-biphenyl)-4-carboxylic acid, a precursor to non-steroidal anti-inflammatory drugs like flurbiprofen.

Caption: Oxidation of the aldehyde to a carboxylic acid.

-

Dissolve this compound (1.0 equivalent) in a suitable solvent such as acetone or a mixture of t-butanol and water.

-

Cool the solution in an ice bath and add a solution of potassium permanganate (KMnO₄, approximately 1.1 equivalents) in water dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature until the purple color of the permanganate has disappeared.

-

Quench the reaction by adding a saturated solution of sodium bisulfite until the manganese dioxide precipitate dissolves.

-

Acidify the mixture with concentrated HCl to a pH of approximately 2.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid.

-

Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure (2-fluoro-1,1'-biphenyl)-4-carboxylic acid.

Table 2: Expected Data for Oxidation of this compound

| Parameter | Expected Value |

| Product | (2-fluoro-1,1'-biphenyl)-4-carboxylic acid |

| Typical Yield | 80-95% |

| Reaction Time | 2-6 hours |

| Reaction Temperature | 0 °C to Room Temperature |

Reduction to Alcohol

The aldehyde can be reduced to the corresponding primary alcohol, (2'-fluorobiphenyl-4-yl)methanol, using common reducing agents like sodium borohydride.

Caption: Reduction of the aldehyde to a primary alcohol.

-

Dissolve this compound (1.0 equivalent) in methanol or ethanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise over 15 minutes.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of water.

-

Remove the bulk of the organic solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude alcohol.

-

Purify by column chromatography if necessary.

Table 3: Expected Data for Reduction of this compound

| Parameter | Expected Value |

| Product | (2'-fluorobiphenyl-4-yl)methanol |

| Typical Yield | 90-98% |

| Reaction Time | 1-3 hours |

| Reaction Temperature | 0 °C to Room Temperature |

Wittig Reaction

The Wittig reaction allows for the conversion of the aldehyde into an alkene. This reaction is highly versatile for the formation of carbon-carbon double bonds.

Caption: General scheme of the Wittig reaction.

-

To a suspension of a suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 equivalents) in dry tetrahydrofuran (THF) under an inert atmosphere, add a strong base such as n-butyllithium or potassium tert-butoxide at 0 °C.

-

Stir the resulting ylide solution for 30 minutes at room temperature.

-

Cool the solution back to 0 °C and add a solution of this compound (1.0 equivalent) in dry THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the product by column chromatography to isolate the alkene.

Table 4: Expected Data for Wittig Reaction of this compound

| Parameter | Expected Value |

| Product | Alkene derivative (e.g., 4-ethenyl-2'-fluorobiphenyl) |

| Typical Yield | 70-90% |

| Reaction Time | 12-18 hours |

| Reaction Temperature | 0 °C to Room Temperature |

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to the aldehyde, followed by dehydration, to form a new carbon-carbon double bond.

Caption: General scheme of the Knoevenagel condensation.

-

To a solution of this compound (1.0 equivalent) and an active methylene compound (e.g., malononitrile or diethyl malonate, 1.1 equivalents) in ethanol, add a catalytic amount of a weak base such as piperidine or pyrrolidine.

-

Heat the reaction mixture to reflux for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

-

If a precipitate forms, collect it by filtration and wash with cold ethanol.

-

If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization.

Table 5: Expected Data for Knoevenagel Condensation of this compound

| Parameter | Expected Value |

| Product | α,β-Unsaturated derivative |

| Typical Yield | 85-95% |

| Reaction Time | 2-5 hours |

| Reaction Temperature | Reflux |

Applications in Drug Development

The reactivity of the aldehyde group in this compound makes it a valuable precursor in the synthesis of various drug candidates. The conversion to the corresponding carboxylic acid is a key step in the synthesis of flurbiprofen analogues. Furthermore, the ability to form new carbon-carbon bonds via reactions like the Wittig and Knoevenagel condensations allows for the construction of complex scaffolds for the exploration of new chemical space in drug discovery. The 2'-fluoro-biphenyl motif is a known pharmacophore in several anti-inflammatory and anti-cancer agents.

Conclusion

This compound exhibits a rich and predictable reactivity profile centered around its aldehyde functionality. This guide provides a foundational understanding and practical protocols for its key transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The versatility of this intermediate makes it a valuable tool for researchers and scientists in the field of organic synthesis and drug development, enabling the creation of novel fluorinated compounds with potential therapeutic applications. Further investigation into the specific reaction kinetics and optimization of conditions for this particular substrate will undoubtedly expand its utility.

References

Solubility Profile of 2'-Fluorobiphenyl-4-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2'-Fluorobiphenyl-4-carbaldehyde, a key intermediate in various synthetic processes. Due to a lack of publicly available quantitative solubility data for this specific compound, this document presents a qualitative solubility summary based on the known properties of structurally similar compounds, alongside detailed experimental protocols for determining precise solubility in-house.

Predicted Solubility in Common Organic Solvents

Based on the general principle of "like dissolves like" and the reported solubility of the closely related compound 4-Biphenylcarboxaldehyde, which is known to be soluble in ethanol, acetone, and chloroform, a predicted qualitative solubility profile for this compound is provided in Table 1. The fluorine substitution in this compound is expected to slightly increase its polarity compared to the unsubstituted biphenyl scaffold.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetone, Tetrahydrofuran (THF) | Soluble | The polar nature of the carbonyl group and the aromatic rings should allow for good interaction with these solvents. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Soluble | The potential for hydrogen bonding with the carbonyl oxygen suggests good solubility in alcohols. |

| Non-Polar | Toluene, Hexane, Diethyl Ether | Sparingly Soluble to Insoluble | The overall polarity of the molecule may limit its solubility in highly non-polar solvents. |

| Chlorinated | Chloroform, Dichloromethane (DCM) | Soluble | Similar to other aromatic aldehydes, good solubility is expected in chlorinated solvents. |

Disclaimer: This table provides predicted qualitative solubility. Experimental verification is highly recommended for any research or development application.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, several established experimental methods can be employed. The choice of method often depends on the required accuracy, throughput, and available equipment.

Isothermal Shake-Flask Method

This is a widely recognized and accurate method for determining thermodynamic solubility.

Methodology:

-

Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed vial or flask.

-

Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid any temperature changes during this step.

-

Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

-

Calculation: The solubility is expressed in units such as mg/mL, g/L, or mol/L.

High-Throughput Screening (HTS) Methods

For rapid screening of solubility in multiple solvents, miniaturized and automated methods are often used in drug discovery.

Methodology (based on 96-well plate format):

-

Compound Dispensing: A stock solution of this compound (typically in DMSO) is dispensed into the wells of a 96-well microtiter plate.

-

Solvent Addition: The selected organic solvents are added to the wells.

-

Equilibration and Precipitation: The plate is shaken for a set period to allow for dissolution and potential precipitation.

-

Analysis: The solubility can be determined by various direct or indirect methods:

-

Nephelometry: Measures the amount of light scattered by undissolved particles.

-

UV-Vis Spectroscopy: After filtration or centrifugation, the absorbance of the supernatant is measured at the compound's λmax.

-

LC-MS/MS: Provides high sensitivity and selectivity for quantifying the dissolved compound.

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for determining the solubility of an organic compound like this compound.

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

This guide provides a foundational understanding of the solubility of this compound. For critical applications, it is imperative that the predicted solubilities are confirmed through rigorous experimental determination using the protocols outlined.

Methodological & Application

Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 2'-Fluorobiphenyl-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of potential bioactive molecules utilizing 2'-Fluorobiphenyl-4-carbaldehyde as a key starting material. The unique structural features of this aldehyde, particularly the 2'-fluoro-substituted biphenyl moiety, make it an attractive scaffold for the development of novel therapeutic agents, including kinase inhibitors and antifungal compounds. The strategic incorporation of the fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the resulting molecules.

Application Note 1: Synthesis of a Potent p38 MAP Kinase Inhibitor

The p38 mitogen-activated protein (MAP) kinase is a critical enzyme in the cellular response to inflammatory cytokines and stress, making it a key target for the development of anti-inflammatory drugs. Biphenyl-based structures are known to be effective scaffolds for p38 MAP kinase inhibitors. This protocol outlines a synthetic route to a novel pyridinyl-imidazole-based p38 MAP kinase inhibitor starting from this compound.

Quantitative Data Summary

| Step | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Purity (HPLC) |

| 1 | 1-(2'-Fluorobiphenyl-4-yl)-2-(pyridin-4-yl)ethane-1,2-dione | C₁₉H₁₂FNO₂ | 305.31 | 85 | >98% |

| 2 | 4-(4-(2'-Fluorobiphenyl-4-yl)-1H-imidazol-2-yl)pyridine | C₂₀H₁₄FN₃ | 315.35 | 78 | >99% |

| 3 | N-cyclopropyl-4-(4-(2'-Fluorobiphenyl-4-yl)-1H-imidazol-2-yl)pyridin-2-amine (Hypothetical p38 Inhibitor) | C₂₃H₁₉FN₄ | 370.43 | 65 | >99% |

Experimental Protocols

Step 1: Synthesis of 1-(2'-Fluorobiphenyl-4-yl)-2-(pyridin-4-yl)ethane-1,2-dione

-

To a solution of this compound (1.0 eq) in anhydrous ethanol, add 4-acetylpyridine (1.1 eq).

-